molecular formula C6H11NO4S B12287492 3-Hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid

3-Hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid

Cat. No.: B12287492
M. Wt: 193.22 g/mol
InChI Key: NGCWQOJBMCFVRB-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid is an organic compound with a complex structure that includes hydroxyl, sulfanyl, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-mercaptopropanoic acid with 3-hydroxy-2-aminopropanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfanyl groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical processes. The amide group can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid is unique due to the presence of both hydroxyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C6H11NO4S

Molecular Weight

193.22 g/mol

IUPAC Name

3-hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid

InChI

InChI=1S/C6H11NO4S/c1-3(12)5(9)7-4(2-8)6(10)11/h3-4,8,12H,2H2,1H3,(H,7,9)(H,10,11)

InChI Key

NGCWQOJBMCFVRB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)S

Origin of Product

United States

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